(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The specific reaction conditions, such as the choice of acid (e.g., hydrochloric acid or acetic acid) and temperature, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: Used in multicomponent reactions for synthesizing biologically active molecules.
Pyrrolidine derivatives: Known for their versatile biological activities.
Uniqueness
What sets 3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24ClN3O |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)imino-1-[(3-phenylpyrrolidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C26H24ClN3O/c1-18-11-12-21(15-23(18)27)28-25-22-9-5-6-10-24(22)30(26(25)31)17-29-14-13-20(16-29)19-7-3-2-4-8-19/h2-12,15,20H,13-14,16-17H2,1H3 |
InChI Key |
YJUSQGMRFGOKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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